molecular formula C6H11NO2S B3242193 S-Prop-1-en-1-yl-L-cysteine CAS No. 15042-98-5

S-Prop-1-en-1-yl-L-cysteine

Cat. No.: B3242193
CAS No.: 15042-98-5
M. Wt: 161.22 g/mol
InChI Key: HYGGRRPFVXHQQW-YFKPBYRVSA-N
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Description

S-Prop-1-en-1-yl-L-cysteine is a sulfur-containing amino acid derivative found in various Allium species, including garlic (Allium sativum). It plays a crucial role in the biosynthesis of allicin, a potent bioactive compound responsible for garlic’s characteristic flavor and health benefits .


Synthesis Analysis

The biosynthesis of this compound involves enzymatic reactions catalyzed by alliinase , which converts alliin (S-allyl-L-cysteine sulfoxide) into this compound. This process occurs primarily in garlic bulbs and other Allium tissues .


Molecular Structure Analysis

The molecular structure of this compound consists of a cysteine residue (an amino acid) linked to a propenyl group. The sulfur atom in the cysteine moiety forms a critical bond with the propenyl group, leading to the formation of this compound .


Chemical Reactions Analysis

  • Allicin Formation : this compound serves as a precursor for allicin synthesis. When garlic tissues are disrupted (e.g., by chopping or crushing), alliinase converts this compound into allicin, which contributes to garlic’s pungent aroma and potential health benefits .
  • Oxidation : this compound can undergo oxidation to form various sulfoxide derivatives, including this compound sulfoxide .

Scientific Research Applications

Bioactive Metabolites in Allium Species

S-Prop-1-en-1-yl-L-cysteine, a sulfur amino acid found in Allium species like onions and garlic, has been researched for its bioactive metabolites. These compounds, after enzymatic conversion, can form sulfur constituents like thiosulfinates and ajoene, which have demonstrated potential in inducing phase II detoxification enzymes and influencing cell cycle arrest and apoptosis in cancer cell models. Additionally, they may play a role in cardiovascular protection (Rose et al., 2005).

Biological Activities and Redox-Related Mechanism

This compound and its derivatives, specifically S-alk(en)ylmercaptocysteine, have been synthesized and studied for their biological activities. These compounds can induce phase II enzymes and inhibit nitric oxide formation, highlighting the importance of the disulfide bond for their biological activities. Cellular antioxidants like glutathione influence the biological activities of these compounds (Zhang & Parkin, 2013).

Quantitative Analysis in Onion

The quantification of S-alk(en)yl-L-cysteine sulphoxides, including this compound, in onions has been achieved through a specific procedure involving electrophoresis and thin-layer chromatography. This analysis is crucial for understanding the concentration and distribution of these compounds in Allium species (Lancaster & Kelly, 1983).

Nonvolatile Derivatives in Fresh Onion

Research on nonvolatile S-alk(en)ylthio-L-cysteine derivatives in fresh onion has revealed the presence of compounds like S-(1-propenylthio)-L-cysteine in significantly lower concentrations compared to isoalliin. These compounds have been investigated for their interaction with mouth bacteria, showing potential in flavor modulation (Starkenmann et al., 2011).

Synthesis of Isoalliin

The synthesis of isoalliin, a derivative of this compound, has been achieved, highlighting its importance in Allium chemistry for studies on metabolism and biological activities. Isoalliin is a precursor for lachrymatory properties in onions and garlic (Lee et al., 2011).

Biosynthesis of Flavour Precursors

The biosynthesis of flavor precursors in onion and garlic, involving this compound and related compounds, has been studied. The pathway may involve alk(en)ylation of cysteine in glutathione, suggesting different control mechanisms for the biosynthesis of each flavor precursor depending on environmental factors like sulfur availability (Jones et al., 2004).

Chemical and Biological Properties in Aged Garlic Extract

This compound, found in aged garlic extract, has been studied for its chemical, biological, and pharmacological properties. It has shown immunomodulatory effects and potential in reducing blood pressure, with high bioavailability after oral administration in animal models (Kodera et al., 2017).

Further Research

Additional studies have focused on various aspects like HPLC analysis, fluorescent probe detection, antimicrobial activities, and redox properties of cysteine derivatives, contributing to a broader understanding of this compound and related compounds (Ziegler & Sticher, 1989); (Chao et al., 2021); (Kulikova et al., 2018); (Salsbury et al., 2008).

Mechanism of Action

The primary mechanism of action of S-Prop-1-en-1-yl-L-cysteine lies in its conversion to allicin. Allicin exhibits antimicrobial, antioxidant, and potential cardiovascular benefits. It may also play a role in modulating immune responses .

Properties

IUPAC Name

(2R)-2-amino-3-prop-1-enylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGRRPFVXHQQW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=CSC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720195
Record name S-Prop-1-en-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15042-98-5
Record name S-Prop-1-en-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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